molecular formula C22H17FN4O B11667898 3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11667898
M. Wt: 372.4 g/mol
InChI Key: KXFQDJUSLHYBIZ-ZVHZXABRSA-N
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Description

3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a naphthyl group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-fluorobenzaldehyde with naphthylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a suitable pyrazole precursor under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles; varying solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-bromophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-methylphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., chlorine, bromine, methyl), the fluorine atom can influence factors such as lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Biological Activity

3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant biological activity, particularly in the fields of oncology and pharmacology. Its unique structure, featuring a fluorinated phenyl group and a naphthalene moiety, positions it as a candidate for various therapeutic applications.

  • Molecular Formula : C21H17FN4O
  • Molecular Weight : 358.37 g/mol
  • IUPAC Name : 3-(4-fluorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its antiproliferative effects against various cancer cell lines, especially prostate cancer. The compound's mechanism of action involves the inhibition of specific signaling pathways associated with tumor growth and proliferation.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of 3-(4-fluorophenyl)-1H-pyrazole exhibit significant antiproliferative activity against prostate cancer cell lines, such as LNCaP and PC-3. For instance, one study reported that a related compound displayed an IC50 value of 18 µM against LNCaP cells, alongside a 46% downregulation rate of prostate-specific antigen (PSA), a key marker in prostate cancer progression .

The biological activity is attributed to the compound's ability to interact with cellular pathways involved in cancer cell proliferation and survival. The following mechanisms have been proposed:

  • Inhibition of Androgen Receptor Signaling : The compound may inhibit androgen receptor (AR) signaling pathways, which are crucial for the growth of prostate cancer cells.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing further cell division.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Prostate Cancer Study :
    • Objective : Evaluate antiproliferative effects on LNCaP and PC-3 cells.
    • Findings : Significant inhibition of cell growth and PSA downregulation was observed, indicating potential as a therapeutic agent for prostate cancer .
  • Inflammation Model :
    • A pyrazole derivative exhibited anti-inflammatory properties by inhibiting TNF-α and IL-6 production in vitro, suggesting additional therapeutic benefits beyond anticancer activity .

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism
This compoundLNCaP18AR inhibition, apoptosis induction
Related Pyrazole DerivativeMCF-70.08EGFR inhibition
N-(4-fluorophenyl)-2,3-dihydro-imidazo[1,2-b]pyrazoleVarious3.8 (COX inhibition)Anti-inflammatory

Properties

Molecular Formula

C22H17FN4O

Molecular Weight

372.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17FN4O/c1-14(17-7-6-15-4-2-3-5-18(15)12-17)24-27-22(28)21-13-20(25-26-21)16-8-10-19(23)11-9-16/h2-13H,1H3,(H,25,26)(H,27,28)/b24-14+

InChI Key

KXFQDJUSLHYBIZ-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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